molecular formula C7H11N3O B8424622 (S)-2-Amino-N-1H-pyrrol-1-ylpropanamide

(S)-2-Amino-N-1H-pyrrol-1-ylpropanamide

Cat. No.: B8424622
M. Wt: 153.18 g/mol
InChI Key: ALGQTISXXQUXQK-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-N-1H-pyrrol-1-ylpropanamide is a chiral organic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a chiral (S)-2-aminopropanamide backbone, a motif found in various biologically active molecules and pharmaceutical agents . This scaffold is linked to a 1H-pyrrol-1-yl group, a privileged heterocyclic structure frequently employed in the design of novel therapeutic compounds due to its versatile binding properties . The presence of the chiral center is critical, as it can significantly influence the compound's binding affinity and specificity for biological targets, making it a valuable scaffold for developing stereoselective inhibitors or modulators . The primary research applications for this compound are likely in the synthesis of more complex molecules and as a building block in the development of potential protease or kinase inhibitors. Furthermore, compounds containing pyrrole rings are often explored for their potential antioxidative properties, aligning with current research interests in developing protective agents against oxidative stress . The distinct stereochemistry and functional groups of this compound make it a promising candidate for researchers working in areas such as computer-aided drug design (CADD) and quantitative structure-activity relationship (QSAR) modeling to predict and optimize its bioactive potential . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(2S)-2-amino-N-pyrrol-1-ylpropanamide

InChI

InChI=1S/C7H11N3O/c1-6(8)7(11)9-10-4-2-3-5-10/h2-6H,8H2,1H3,(H,9,11)/t6-/m0/s1

InChI Key

ALGQTISXXQUXQK-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)NN1C=CC=C1)N

Canonical SMILES

CC(C(=O)NN1C=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with (S)-2-(Boc-amino)-1-propanol (), a structurally related chiral amine derivative.

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
(S)-2-Amino-N-1H-pyrrol-1-ylpropanamide C₇H₁₁N₃O 153.18 Amide, Pyrrole, Primary amine Pharmaceutical intermediates, catalysts
(S)-2-(Boc-amino)-1-propanol C₈H₁₇NO₃ 175.23 Alcohol, Boc-protected amine Organic synthesis, peptide chemistry

Key Observations :

Functional Groups: The propanamide derivative features a pyrrole-substituted amide, enabling unique electronic interactions. In contrast, (S)-2-(Boc-amino)-1-propanol contains a tert-butoxycarbonyl (Boc)-protected amine and a hydroxyl group, prioritizing stability in acidic conditions . The Boc group in the latter enhances solubility in organic solvents, whereas the pyrrole moiety in the former may reduce aqueous solubility due to hydrophobicity.

Stereochemical Considerations :

  • Both compounds exhibit (S)-chirality, but the propanamide’s rigid amide bond restricts conformational flexibility compared to the alcohol’s rotatable C-O bond.

Research Tools and Methodologies

For instance, SHELXL’s refinement algorithms could elucidate hydrogen-bonding patterns in the propanamide derivative’s pyrrole-amide network .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-1H-pyrrol-1-ylpropanamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving protection-deprotection strategies is critical to ensure selectivity. For example, amide bond formation between pyrrole derivatives and amino-propanamide precursors often requires coupling agents like EDC/HOBt under inert atmospheres. Temperature control (e.g., 0–25°C) and solvent selection (e.g., DMF or THF) influence yield and purity. Intermediate purification via column chromatography or recrystallization is essential .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final product purity via high-performance liquid chromatography (HPLC) with UV detection .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry and functional groups. For instance, the pyrrole ring protons typically appear as distinct multiplet signals in δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar amides .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (1650–1750 cm1^{-1}) and amine N-H bends (3300–3500 cm1^{-1}) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Crystallization : Grow single crystals via vapor diffusion using solvents like ethanol/water mixtures. SHELX programs (e.g., SHELXL) refine crystal structures, leveraging high-resolution data (e.g., <1.0 Å) to resolve chiral centers and hydrogen-bonding networks .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters, critical for validating stereochemical assignments .

Q. How should researchers address contradictions in pharmacological data for pyrrole-containing amides?

  • Iterative Analysis : Apply qualitative research frameworks to iteratively compare bioactivity datasets (e.g., IC50_{50} variations in enzyme assays). Triangulate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Statistical Validation : Use multivariate regression to isolate confounding variables (e.g., solvent effects, purity thresholds >98%) that may skew dose-response curves .

Q. What experimental strategies elucidate protein-ligand interactions involving this compound?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (konk_{on}, koffk_{off}) .
  • Molecular Dynamics (MD) Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational stability and hydrogen-bond occupancy at binding sites .

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